molecular formula C10H12ClF4NO B2830441 (1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2490314-50-4

(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2830441
CAS No.: 2490314-50-4
M. Wt: 273.66
InChI Key: ZODIWYBAFHSTFA-SBSPUUFOSA-N
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Description

(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is a complex organic compound characterized by multiple fluorine atoms and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Fluorination: Introduction of fluorine atoms into the aromatic ring and the ethanamine backbone using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Ether Formation: The formation of the fluoroethoxy group through nucleophilic substitution reactions, often using alkyl halides and a suitable base.

    Amine Introduction: Conversion of intermediate compounds to the ethanamine derivative via reductive amination or other amination techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group or the aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluorophenyl)ethanamine
  • 2,2-Difluoro-1-(2-fluorophenyl)ethanamine
  • 2,2-Difluoro-1-(4-fluoro-2-methoxyphenyl)ethanamine

Uniqueness

(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of multiple fluorine atoms and the fluoroethoxy group, which can significantly influence its chemical and biological properties. These features can enhance its stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO.ClH/c11-3-4-16-6-1-2-7(8(12)5-6)9(15)10(13)14;/h1-2,5,9-10H,3-4,15H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODIWYBAFHSTFA-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCCF)F)[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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